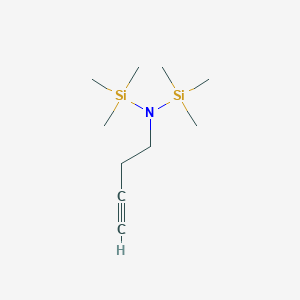

N-(But-3-yn-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(but-3-yn-1-yl)bis(trimethylsilyl)amine is an organosilicon compound characterized by the presence of a but-3-yn-1-yl group attached to a bis(trimethylsilyl)amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (but-3-yn-1-yl)bis(trimethylsilyl)amine typically involves the reaction of but-3-yn-1-ylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

But-3-yn-1-ylamine+2(Trimethylsilyl chloride)→(but-3-yn-1-yl)bis(trimethylsilyl)amine+2(Hydrochloric acid)

Industrial Production Methods

Industrial production of (but-3-yn-1-yl)bis(trimethylsilyl)amine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(but-3-yn-1-yl)bis(trimethylsilyl)amine undergoes various types of chemical reactions, including:

Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The but-3-yn-1-yl group can undergo oxidation to form corresponding oxides or other oxygen-containing derivatives.

Reduction Reactions: The compound can be reduced to form saturated or partially saturated derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides and nucleophiles such as amines or alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.

Scientific Research Applications

(but-3-yn-1-yl)bis(trimethylsilyl)amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.

Biology: Investigated for its potential use in the modification of biomolecules and as a reagent in bioconjugation reactions.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (but-3-yn-1-yl)bis(trimethylsilyl)amine involves its ability to undergo various chemical transformations. The trimethylsilyl groups provide steric protection and enhance the stability of the compound, while the but-3-yn-1-yl group offers a reactive site for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

- (prop-2-yn-1-yl)bis(trimethylsilyl)amine

- (allyl)bis(trimethylsilyl)amine

- (methyl)bis(trimethylsilyl)amine

Uniqueness

(but-3-yn-1-yl)bis(trimethylsilyl)amine is unique due to the presence of the but-3-yn-1-yl group, which provides additional reactivity compared to similar compounds with shorter or less reactive alkyl groups. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.

Biological Activity

N-(But-3-yn-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine, also known by its CAS number 62108-37-6, is a silane-based compound with notable applications in various fields, including biochemistry and materials science. This article explores its biological activity, focusing on its toxicological profile, potential applications in pest control, and other relevant studies.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄NSi |

| Molecular Weight | 126.272 g/mol |

| Density | 0.774 g/cm³ |

| Boiling Point | 104.5 °C |

| Flash Point | 6 °C |

Toxicological Profile

Acute Toxicity : Research indicates that this compound exhibits significant acute toxicity via inhalation. A study reported an LC50 value of 0.5 mg/L in rats, indicating severe respiratory distress and high mortality rates upon exposure . Histopathological examinations revealed acute diffuse foreign body bronchitis and bronchiolitis .

Skin and Eye Irritation : The compound has been assessed for skin corrosion/irritation and serious eye damage/irritation. It has shown potential to cause irritation upon dermal exposure, necessitating careful handling .

Respiratory Sensitization : There are indications of respiratory sensitization effects associated with exposure to silanamines, which may lead to allergic reactions in sensitive individuals .

Applications in Pest Control

This compound is being investigated for its use as a biocidal agent. According to the EU CLH report, it is approved for use in controlling fowl-infesting ectoparasites in poultry houses . The effectiveness of silanamines in pest control is attributed to their ability to disrupt the biological processes of target organisms.

Study on Inhalation Toxicity

A detailed inhalation toxicity study was conducted to evaluate the effects of this compound on rats. The study involved exposing animals to different concentrations of the compound over a specified duration. Results indicated significant respiratory distress and a high mortality rate at concentrations above 0.5 mg/L .

Efficacy Against Ectoparasites

In a controlled environment, the efficacy of this compound against common poultry ectoparasites was assessed. The results demonstrated a notable reduction in parasite populations when treated with formulations containing this compound . This positions the compound as a promising candidate for agricultural pest management.

Summary of Research Findings

The biological activity of this compound highlights its potential applications and risks:

- Toxicity : High acute toxicity via inhalation; requires safety measures during handling.

- Irritation Potential : Causes skin and eye irritation; classified as hazardous.

- Pest Control Applications : Effective against ectoparasites; potential use in biocidal products.

Properties

CAS No. |

88211-47-6 |

|---|---|

Molecular Formula |

C10H23NSi2 |

Molecular Weight |

213.47 g/mol |

IUPAC Name |

N,N-bis(trimethylsilyl)but-3-yn-1-amine |

InChI |

InChI=1S/C10H23NSi2/c1-8-9-10-11(12(2,3)4)13(5,6)7/h1H,9-10H2,2-7H3 |

InChI Key |

YQYNGNVWGZURGH-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)N(CCC#C)[Si](C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.